molecular formula C22H21NO3S B15003421 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15003421
M. Wt: 379.5 g/mol
InChI Key: RQWDHRLIDOSOCK-UHFFFAOYSA-N
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Description

7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines elements of thieno[3,2-b]pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thieno[3,2-b]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The phenyl and methoxy groups are then introduced through substitution reactions, often using reagents such as phenylboronic acid and methoxybenzene under conditions like Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives and phenyl-substituted heterocycles. Examples include:

Uniqueness

What sets 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H21NO3S/c1-25-20-13-16(17-14-21(24)23-18-10-12-27-22(17)18)7-8-19(20)26-11-9-15-5-3-2-4-6-15/h2-8,10,12-13,17H,9,11,14H2,1H3,(H,23,24)

InChI Key

RQWDHRLIDOSOCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCCC4=CC=CC=C4

Origin of Product

United States

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